Thiourea, (4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-
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Overview
Description
Thiourea, (4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is a compound that belongs to the class of thioureas Thioureas are organosulfur compounds with the general formula SC(NH2)2 This particular compound is characterized by the presence of a phenyl group attached to a piperazine ring, which is further connected to a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, (4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- typically involves the reaction of 4-phenylpiperazine with 3-bromopropanoyl chloride to form an intermediate, which is then reacted with thiourea to yield the final product . The reaction is usually carried out in an aqueous basic medium to facilitate the coupling of the aromatic amines with the electrophiles .
Industrial Production Methods
Industrial production methods for thioureas often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key steps include the preparation of intermediates followed by their reaction with thiourea under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Thiourea, (4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfinyl and sulfonyl derivatives.
Reduction: Reduction reactions can convert thioureas to corresponding amines.
Substitution: Thioureas can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfinyl and sulfonyl derivatives from oxidation, amines from reduction, and various substituted thioureas from nucleophilic substitution .
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties.
Medicine: Investigated for its potential use in cancer therapy due to its cytotoxic effects on cancer cells.
Industry: Utilized in the production of dyes, elastomers, and photographic films.
Mechanism of Action
The mechanism of action of thiourea, (4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- involves its interaction with various molecular targets and pathways. It is known to compromise the plasma membrane integrity of cancer cells, leading to cell death . The compound’s lysosomotropic property allows it to accumulate in lysosomes, elevating intra-lysosomal pH and inhibiting autophagosome degradation, which enhances its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a simpler structure.
N-phenylthiourea: Similar structure but lacks the piperazine and propoxyphenyl groups.
4-phenylpiperazine derivatives: Compounds with similar piperazine rings but different substituents.
Uniqueness
Thiourea, (4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is unique due to its hybrid structure combining a piperazine ring with a propoxyphenyl group, which enhances its biological activity and specificity towards cancer cells .
Properties
CAS No. |
119321-69-6 |
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Molecular Formula |
C20H26N4OS |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
[4-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]thiourea |
InChI |
InChI=1S/C20H26N4OS/c21-20(26)22-17-7-9-19(10-8-17)25-16-4-11-23-12-14-24(15-13-23)18-5-2-1-3-6-18/h1-3,5-10H,4,11-16H2,(H3,21,22,26) |
InChI Key |
NONZODOZIHNIQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC=C(C=C2)NC(=S)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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